N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Description

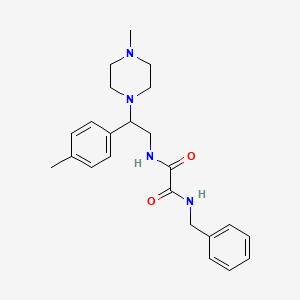

N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a complex N2 substituent comprising a 4-methylpiperazine ring and a p-tolyl (para-methylphenyl) moiety. The oxalamide backbone (N1-C(=O)-C(=O)-N2) is central to its structure, enabling hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name |

N-benzyl-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-18-8-10-20(11-9-18)21(27-14-12-26(2)13-15-27)17-25-23(29)22(28)24-16-19-6-4-3-5-7-19/h3-11,21H,12-17H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGWJJDOJIMMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

Introduction of the benzyl group: This step may involve the use of benzyl chloride in the presence of a base to form the benzylated intermediate.

Addition of the p-tolyl group: This can be done through a Friedel-Crafts alkylation reaction using p-tolyl chloride.

Incorporation of the methylpiperazine moiety: This step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This can convert the oxalamide group into simpler amines.

Substitution: This can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

Substitution: Reagents like halides or nucleophiles under basic or acidic conditions are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and therapeutic research.

Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The target compound shares its oxalamide core with several flavoring agents evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). Key structural analogs include:

Key Structural Differences :

- The target compound substitutes the pyridine ring (common in analogs) with a 4-methylpiperazine group , which may enhance water solubility and alter receptor-binding kinetics.

Metabolic and Toxicological Profiles

Structurally related oxalamides are metabolized via hydrolysis of the oxalamide bond and oxidative modifications of aromatic/heterocyclic substituents. Key findings from regulatory evaluations include:

Implications for the Target Compound :

- The piperazine moiety may introduce novel metabolic pathways (e.g., N-demethylation or ring oxidation), necessitating specific toxicological studies.

Functional and Receptor-Binding Comparisons

Oxalamide umami agonists like S336 activate the hTAS1R1/hTAS1R3 heterodimer, a key umami taste receptor. The pyridine ring in analogs is critical for receptor interaction, while the piperazine group in the target compound may shift binding affinity or efficacy.

- food additives) .

- Solubility: The 4-methylpiperazine group likely improves aqueous solubility compared to pyridine-containing analogs, which could enhance bioavailability in non-food applications .

Biological Activity

N1-benzyl-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzyl group and a piperazine derivative, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 356.47 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.47 g/mol |

| CAS Number | 1001288-58-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The following steps are commonly utilized:

- Formation of the Piperazine Derivative : Reaction of 4-methylpiperazine with a halogenated tolyl compound under basic conditions.

- Coupling with Oxalamide : The intermediate is then coupled with an oxalamide derivative using coupling agents like EDCI and bases such as triethylamine.

Pharmacological Potential

Research indicates that compounds containing piperazine and oxalamide moieties often exhibit significant pharmacological properties, particularly as serotonin receptor modulators. These interactions may have implications in treating various neurological disorders and cancers.

Key Findings :

- Anticancer Activity : Preliminary studies suggest that this compound exhibits activity against specific cancer cell lines, influencing pathways related to apoptosis and cell proliferation.

- Serotonin Receptor Modulation : Compounds with similar structures are frequently investigated for their roles in modulating serotonin receptors, which are crucial in the treatment of mood disorders.

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlights how modifications in the chemical structure can significantly influence the biological activity of compounds. For instance, replacing functional groups or altering the side chains can lead to enhanced potency or selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Replacement of benzyl with other aryl groups | Increased receptor affinity |

| Alteration of piperazine substituents | Enhanced anticancer properties |

Case Studies

Several studies have documented the biological effects of similar compounds:

- In Vitro Studies : A study demonstrated that similar oxalamide derivatives exhibited significant cytotoxicity against ovarian and cervical cancer cell lines, suggesting potential therapeutic applications .

- Mechanistic Insights : Research has shown that compounds with piperazine structures can modulate calcium sensing receptors (CaSR), leading to altered intracellular signaling pathways that may contribute to their anticancer effects .

- Comparative Analysis : A comparative analysis with other oxalamides indicated that structural variations significantly affect their biological profiles, emphasizing the importance of SAR in drug development.

Q & A

Q. Table 1: Common Reagents for Oxalamide Synthesis

| Reaction Step | Reagents/Conditions | Yield Range | Key References |

|---|---|---|---|

| Intermediate Coupling | DCC, HOBt, DMF, 0°C → RT | 65-75% | |

| Piperazine Alkylation | 4-methylpiperazine, K₂CO₃, DCM, reflux | 80-90% | |

| Final Purification | Preparative HPLC (C18 column, MeCN/H₂O) | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.